L-Glucono-1,5-lacton

Übersicht

Beschreibung

L-Glucono-1,5-lactone, also known as L-gluconic acid delta-lactone, is an organic compound with the molecular formula C6H10O6. It is a white crystalline powder that is soluble in water. This compound is the cyclic ester of L-gluconic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

L-Glucono-1,5-lactone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of bioactive compounds and natural products.

Biology: It serves as a growth factor in structural biology studies.

Medicine: L-Glucono-1,5-lactone is used in the formulation of pharmaceuticals and as a protein coagulant.

Industry: It is employed as an acidifier, leavening agent, and preservative in the food industry.

Wirkmechanismus

Target of Action

L-Glucono-1,5-lactone, a naturally-occurring food additive, primarily targets the enzyme Lactase-phlorizin hydrolase . This enzyme plays a crucial role in the metabolism of lactose in the human body.

Mode of Action

L-Glucono-1,5-lactone has been shown to inhibit the transfer of phosphate from ATP to protein substrates . It achieves this by binding to receptor sites and inhibiting the activity of the targeted enzymes .

Biochemical Pathways

Upon ingestion, L-Glucono-1,5-lactone hydrolyzes in water to form gluconic acid . This acid is then metabolized to 6-phospho-D-gluconate . The conversion of glucose to gluconic acid and then to 6-phospho-D-gluconate is a part of the pentose phosphate pathway, which plays a key role in cellular energy production.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of L-Glucono-1,5-lactone.

Result of Action

The primary result of L-Glucono-1,5-lactone’s action is the inhibition of certain enzymes, leading to changes in metabolic pathways . Additionally, it has been shown to cause the pH to drop when present at 1 or 2% in a mineral media solution .

Action Environment

The action of L-Glucono-1,5-lactone can be influenced by environmental factors such as pH and temperature . For instance, its hydrolysis to gluconic acid is pH-dependent . Furthermore, it has a melting point of 142-144°C , suggesting that its stability could be affected by high temperatures.

Biochemische Analyse

Biochemical Properties

L-Glucono-1,5-lactone plays a significant role in biochemical reactions. It is involved in the synthesis of important bioactive compounds and natural products, making it a valuable family of synthons for diverse types of transformations .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Glucono-1,5-lactone involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation .

Dosage Effects in Animal Models

The effects of L-Glucono-1,5-lactone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-Glucono-1,5-lactone is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

L-Glucono-1,5-lactone is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Glucono-1,5-lactone is typically synthesized through the oxidation of glucose. The process involves the enzymatic oxidation of glucose using glucose oxidase, which converts glucose into gluconic acid. The gluconic acid then undergoes a lactonization reaction under acidic conditions to form L-Glucono-1,5-lactone .

Industrial Production Methods

In industrial settings, L-Glucono-1,5-lactone is produced on a large scale using microbial fermentation. The fermentation process employs specific strains of microorganisms, such as Aspergillus niger, which oxidize glucose to gluconic acid. The gluconic acid is then converted to L-Glucono-1,5-lactone through a controlled lactonization process .

Analyse Chemischer Reaktionen

Types of Reactions

L-Glucono-1,5-lactone undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, L-Glucono-1,5-lactone hydrolyzes to form L-gluconic acid.

Oxidation: It can be further oxidized to produce gluconic acid derivatives.

Reduction: Reduction reactions can convert L-Glucono-1,5-lactone to other sugar alcohols.

Common Reagents and Conditions

Hydrolysis: Water, with the reaction rate increased by heat and high pH.

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride is often used as a reducing agent.

Major Products Formed

Hydrolysis: L-gluconic acid.

Oxidation: Various gluconic acid derivatives.

Reduction: Sugar alcohols such as L-gulonic acid.

Vergleich Mit ähnlichen Verbindungen

L-Glucono-1,5-lactone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

D-Glucono-1,5-lactone: The D-isomer of gluconolactone.

L-Galactono-1,4-lactone: A similar lactone derived from L-galactonic acid.

Gluconic acid delta-lactone: Another form of gluconolactone.

L-Glucono-1,5-lactone stands out due to its specific applications in various fields and its unique mechanism of action.

Biologische Aktivität

L-Glucono-1,5-lactone (GDL) is a cyclic ester derived from gluconic acid, widely recognized for its applications in food science and its potential therapeutic properties. This article delves into the biological activity of GDL, focusing on its antioxidant properties, cardioprotective effects, and enzymatic interactions.

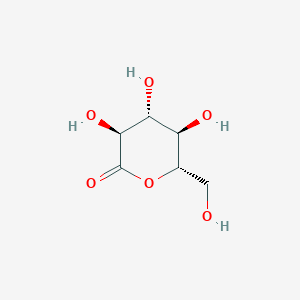

Chemical Structure and Properties

GDL is characterized by its ring structure, which includes a tetrahydropyran ring with hydroxyl groups and a ketone group. Its chemical formula is . GDL is known to undergo autohydrolysis in aqueous solutions, resulting in the formation of gluconic acid and D-glucono-1,4-lactone .

Antioxidant Properties

GDL has been identified as a free radical scavenger, contributing to its antioxidant capabilities. Research indicates that GDL can reduce oxidative stress in various biological systems. In a study focused on myocardial ischemia/reperfusion (I/R) injury, GDL administration led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage, and improved superoxide dismutase (SOD2) activity in cardiac tissues . This suggests that GDL plays a significant role in mitigating oxidative damage during ischemic events.

Cardioprotective Effects

The cardioprotective properties of GDL have been extensively studied. In an experimental model using neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation (H/R), GDL treatment significantly increased cell viability and reduced apoptosis . The protective effects are attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, GDL was found to activate protein kinase C epsilon (PKCε), which subsequently activated ERK signaling, providing cardioprotection against I/R injury .

Table 1: Summary of Cardioprotective Effects of GDL

| Study Focus | Key Findings |

|---|---|

| Myocardial I/R Injury | Reduced infarct size; decreased cardiac injury markers (LDH, CK-MB) |

| Neonatal Rat Cardiomyocytes | Increased cell viability; reduced apoptosis |

| Mechanism | Activation of PKCε and ERK signaling |

Enzymatic Interactions

GDL is also involved in various enzymatic processes. It serves as a substrate for specific enzymes such as gluconolactonase, which hydrolyzes GDL into 6-phospho-D-gluconate . This enzymatic conversion plays a crucial role in metabolic pathways related to glucose metabolism and cellular energy production.

Case Studies

-

Myocardial Ischemia/Reperfusion Injury :

A study demonstrated that administering GDL at a dose of 5 mg/kg significantly reduced myocardial infarct size from 40% in untreated controls to 25% in treated groups. Additionally, serum levels of cardiac injury markers were markedly lower in the GDL-treated group . -

Oxidative Stress Mitigation :

Another investigation highlighted that GDL treatment led to a significant decrease in oxidative stress markers such as MDA in both serum and heart tissue following I/R injury. This underscores GDL's potential as an antioxidant agent within cardiovascular contexts .

Eigenschaften

IUPAC Name |

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-80-2 | |

| Record name | gluconolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Glucono-1,5-lactone interact with scyllo-inositol dehydrogenase, and what are the downstream effects?

A1: L-Glucono-1,5-lactone acts as a substrate for scyllo-inositol dehydrogenase (sIDH), a bacterial enzyme involved in L-glucose metabolism. [, , , ] Crystal structures reveal that L-Glucono-1,5-lactone binds within the enzyme's catalytic site, interacting with key residues like Lys106, Asp191, His195, and His318. [, , , ] Notably, His318, located on a loop from an adjacent subunit, plays a crucial role in substrate recognition. []

Q2: What is the role of Arg178 in scyllo-inositol dehydrogenase's ability to bind L-Glucono-1,5-lactone?

A2: Arg178, situated at the entrance of the enzyme's catalytic site, appears crucial for substrate recognition, influencing the enzyme's preference for L-glucose and inositols. [, , ] Studies using an R178A mutant of sIDH revealed a complete loss of activity for both scyllo-inositol and myo-inositol. [, ] Interestingly, the mutant retained its activity towards L-glucose, exhibiting a similar catalytic efficiency as the wild-type enzyme. [, ] Structural analysis of the R178A mutant showed a disrupted orientation of Asp191, a key catalytic residue, highlighting the importance of Arg178 in maintaining the correct positioning of Asp191 for optimal catalytic activity. [, ]

Q3: Can you elaborate on the broader significance of sIDH's substrate specificity and its classification within the GFO/IDH/MocA family?

A3: The unique substrate specificity of sIDH, accepting both L-glucose and inositols, prompted a re-evaluation of the enzyme's classification within the GFO/IDH/MocA family. [] Phylogenetic analysis coupled with the distinct structural features observed in sIDH, particularly the role of Arg178 and His318 in substrate binding, led researchers to propose a novel subfamily within this larger enzyme family. [] This finding holds significant implications for characterizing other poorly understood enzymes within this family, potentially uncovering novel enzymatic activities and expanding our understanding of carbohydrate metabolism.

Q4: Besides its role in L-glucose metabolism, are there other known applications or functions of L-Glucono-1,5-lactone?

A4: While the provided research focuses primarily on the interaction of L-Glucono-1,5-lactone with sIDH, its use as a key intermediate in the chirospecific synthesis of D-erythro-sphinganine and L-threo-sphinganine, biologically relevant sphingolipids, has been documented. [] This highlights the potential of L-Glucono-1,5-lactone as a chiral building block for synthesizing complex molecules with potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.